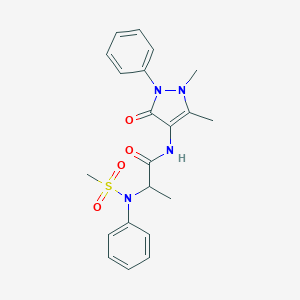![molecular formula C27H24N2O4S B297909 Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297909.png)
Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that belongs to the class of thiazolidinone derivatives. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymatic pathways and signaling pathways in the body. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacterial and fungal pathogens, and reduce inflammation in animal models of inflammatory disorders. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. It has also been shown to exhibit potent pharmacological effects at relatively low concentrations. However, this compound also has some limitations for lab experiments. It is highly lipophilic and may exhibit poor solubility in aqueous solutions. This compound may also exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the scientific research on Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One potential direction is to further investigate the mechanism of action of this compound and its potential targets in the body. Another direction is to explore the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, bacterial and fungal infections, and neurodegenerative disorders. Additionally, future research could focus on the development of novel analogs of this compound with improved pharmacological properties and reduced toxicity.
Métodos De Síntesis
The synthesis of Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the reaction of 2-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidine-2-thione. This intermediate is then reacted with 4-aminobenzoic acid methyl ester in the presence of triethylamine to form the final product.
Aplicaciones Científicas De Investigación
Methyl 4-({5-[2-(benzyloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been reported to exhibit significant anticancer, antibacterial, antifungal, and anti-inflammatory activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C27H24N2O4S |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
methyl 4-[[(5E)-3-ethyl-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C27H24N2O4S/c1-3-29-25(30)24(34-27(29)28-22-15-13-20(14-16-22)26(31)32-2)17-21-11-7-8-12-23(21)33-18-19-9-5-4-6-10-19/h4-17H,3,18H2,1-2H3/b24-17+,28-27? |
Clave InChI |
VAAXNBRXBWQGAU-JKTGJUOXSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=CC=C3)/SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES canónico |
CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Ethyl-2,5-dimethyl-3-pyrrolyl)methylidene]indene-1,3-dione](/img/structure/B297831.png)
![3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297832.png)
![3-Allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297834.png)
![(5E)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B297835.png)
![4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B297836.png)
![3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297837.png)
![N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297841.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B297843.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B297845.png)
![Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297846.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B297847.png)
![N-(4-ethoxyphenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B297848.png)

